molecular formula C20H21ClF3N3OS2 B2919858 N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-[(4-FLUOROPHENYL)SULFANYL]PROPANAMIDE HYDROCHLORIDE CAS No. 1215407-99-0

N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-[(4-FLUOROPHENYL)SULFANYL]PROPANAMIDE HYDROCHLORIDE

Cat. No.: B2919858
CAS No.: 1215407-99-0
M. Wt: 475.97
InChI Key: BRMQPCXRPOVIRX-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core substituted with fluorine atoms at positions 4 and 6, a propanamide linker with a 4-fluorophenyl sulfanyl group, and a dimethylaminoethyl side chain. The hydrochloride salt enhances solubility, making it suitable for pharmacological applications. Structural analogs of this compound are often explored for kinase inhibition or protease modulation, given the benzothiazole scaffold’s prevalence in such targets . Fluorine substitutions (4,6-difluoro) likely improve metabolic stability and membrane permeability, while the sulfanyl group and dimethylaminoethyl moiety may contribute to target binding via hydrophobic and electrostatic interactions, respectively.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)sulfanylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3OS2.ClH/c1-25(2)8-9-26(18(27)7-10-28-15-5-3-13(21)4-6-15)20-24-19-16(23)11-14(22)12-17(19)29-20;/h3-6,11-12H,7-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMQPCXRPOVIRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)CCSC3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClF3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-[(4-FLUOROPHENYL)SULFANYL]PROPANAMIDE HYDROCHLORIDE typically involves multiple steps, starting from commercially available precursors. The key steps may include:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Fluorine Atoms: Fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Dimethylaminoethyl Group: This step may involve nucleophilic substitution reactions.

    Formation of the Propanamide Moiety: This can be done through amide coupling reactions using reagents like EDCI or HATU.

    Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, solvent recycling, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-[(4-FLUOROPHENYL)SULFANYL]PROPANAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-[(4-FLUOROPHENYL)SULFANYL]PROPANAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with receptors to modulate their signaling pathways.

    Pathway Inhibition: Blocking specific biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural uniqueness lies in its combination of a difluorobenzothiazole core, sulfanyl linker, and tertiary amine side chain. Key comparisons include:

Compound Core Structure Substituents Key Functional Groups Reference
Target Benzothiazole 4,6-difluoro Sulfanyl, dimethylaminoethyl -
[7–9] 1,2,4-Triazole 4-(4-X-phenylsulfonyl)phenyl Sulfonyl, 2,4-difluorophenyl
Propanamide 4-phenoxyphenyl sulfonyl Trifluoromethyl, hydroxamic acid
Imidazolidinone 2-fluorobenzyl Thioxo, methoxyphenyl
  • Benzothiazole vs. Triazole (): The triazole derivatives in feature sulfonyl groups and 2,4-difluorophenyl substituents.
  • Sulfanyl vs. Sulfonyl (): The sulfanyl group in the target compound may engage in hydrophobic interactions, whereas sulfonyl groups (e.g., in and ) contribute to hydrogen bonding. This difference could influence selectivity in enzyme inhibition .
  • Fluorine Substitutions: The 4,6-difluoro pattern in the target contrasts with 2,4-difluoro substituents in ’s triazoles. Fluorine at meta/para positions can modulate aromatic ring electron density and steric effects, impacting target engagement .

Spectral and Analytical Comparisons

  • IR Spectroscopy: The target’s amide C=O stretch (~1660–1680 cm⁻¹) and sulfanyl C–S vibration (~1240–1260 cm⁻¹) align with analogous compounds in and . However, the absence of a sulfonyl S=O stretch (~1350 cm⁻¹) distinguishes it from sulfonyl-containing analogs .
  • NMR Spectroscopy: The 4-fluorophenyl sulfanyl group’s aromatic protons would exhibit deshielding similar to ’s 2,4-difluorophenyl derivatives. The dimethylaminoethyl side chain’s protons would resonate at ~2.2–2.8 ppm (CH₂) and ~2.1 ppm (N–CH₃), comparable to tertiary amines in .

Pharmacokinetic and Toxicity Considerations

  • Lipophilicity: The 4,6-difluoro substitution increases logP compared to non-fluorinated analogs, enhancing blood-brain barrier penetration but risking off-target CNS effects.
  • Metabolic Stability: The sulfanyl group may undergo slower oxidation than sulfonyl analogs (), reducing reactive metabolite formation .

Biological Activity

N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-[(4-fluorophenyl)sulfanyl]propanamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological properties, including anticancer, antibacterial, and antifungal activities.

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H17F3N2OS
  • CAS Number : 896359-20-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research suggests that it may influence various signaling pathways, including:

  • p53 Pathway Activation : The compound has been shown to activate the p53 pathway, which is crucial for regulating cell cycle and apoptosis. This activation may lead to increased apoptosis in cancer cells, making it a candidate for anticancer therapy.
  • Enzymatic Inhibition : Preliminary studies indicate that the compound might inhibit certain enzymes involved in metabolic pathways. For instance, it has been noted to exhibit inhibitory effects on fatty acid synthesis pathways in bacteria .

Anticancer Activity

Several studies have reported the anticancer potential of this compound.

  • Induction of Apoptosis : In vitro assays have demonstrated that this compound induces apoptosis in various cancer cell lines. It has shown significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the low micromolar range.

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties:

  • Activity Against Gram-positive and Gram-negative Bacteria : The compound exhibits moderate antibacterial activity against several bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it could be a potential lead for developing new antibacterial agents .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameAnticancer ActivityAntibacterial ActivityMechanism
6-Fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amineYesModerateApoptosis induction
2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylateYesWeakFluorescent probe

This comparison highlights that while other compounds also exhibit anticancer activity, N-(4,6-difluoro...) stands out due to its dual functionality as both an anticancer and antibacterial agent.

Case Studies

  • In Vitro Studies : A study conducted on MCF-7 breast cancer cells showed that treatment with the compound resulted in a significant reduction in cell viability after 24 hours of exposure. Flow cytometry analysis confirmed an increase in apoptotic cells compared to controls.
  • Antibacterial Efficacy : In another study assessing its antibacterial properties, N-(4,6-difluoro...) was tested against clinical isolates of E. coli and S. aureus. The results indicated a notable decrease in bacterial growth at concentrations lower than those required for standard antibiotics like kanamycin .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing this compound?

  • Synthesis : Optimize multi-step organic synthesis using coupling reactions (e.g., amide bond formation) under anhydrous conditions. Monitor intermediates via TLC/HPLC and purify via column chromatography .
  • Characterization : Use high-resolution mass spectrometry (HRMS) for molecular weight validation, 1^1H/13^13C NMR for structural elucidation, and X-ray crystallography for stereochemical confirmation. Fluorine substituents require 19^{19}F NMR for electronic environment analysis .

Q. Which analytical techniques are critical for quantifying this compound in complex matrices?

  • Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges for sample preparation in biological or environmental matrices. Condition with methanol and elute with acidified organic solvents (e.g., 2% formic acid in acetonitrile) .
  • Detection : Employ LC-MS/MS with electrospray ionization (ESI) in positive ion mode. Optimize fragmentation patterns (e.g., m/z transitions) for selective quantification .

Q. How should researchers design initial stability studies for this compound?

  • Forced Degradation : Expose to stress conditions (acid/base hydrolysis, thermal, oxidative, photolytic) per ICH guidelines. Monitor degradation products using stability-indicating HPLC methods with UV/fluorescence detection .
  • Storage : Assess stability in aqueous buffers (pH 1–12) and organic solvents at 25°C/40°C. Use Arrhenius plots for shelf-life prediction .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for large-scale synthesis?

  • Design : Apply a 2k2^k factorial design to test variables (temperature, catalyst loading, solvent polarity). Use response surface methodology (RSM) to identify interactions between factors (e.g., solvent polarity vs. reaction yield) .
  • Validation : Confirm optimal conditions with central composite design (CCD) and ANOVA for statistical significance. Validate scalability using pilot reactors with real-time process monitoring (e.g., PAT tools) .

Q. What strategies resolve contradictions between computational predictions and experimental data?

  • Data Triangulation : Cross-validate DFT-calculated properties (e.g., logP, pKa) with experimental measurements (e.g., shake-flask method for logP). Adjust solvation models (e.g., COSMO-RS) to align with empirical results .
  • Sensitivity Analysis : Identify outliers by comparing in silico ADMET predictions (e.g., CYP450 inhibition) with in vitro assays (e.g., microsomal stability) .

Q. How can AI/ML enhance mechanistic studies of this compound’s biological activity?

  • Model Training : Use COMSOL Multiphysics or Gaussian simulations to generate datasets (e.g., binding energies, conformational dynamics). Train neural networks on structure-activity relationships (SAR) to predict off-target effects .
  • Validation : Conduct molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases) and validate with SPR or ITC for binding affinity .

Q. What advanced techniques identify and quantify degradation products in environmental samples?

  • Non-Targeted Analysis : Use high-resolution orbitrap MS with data-dependent acquisition (DDA) to detect unknown degradants. Apply molecular networking (GNPS) for structural annotation .
  • Isotope Labeling : Synthesize 13^{13}C/15^{15}N-labeled analogs as internal standards for precise quantification in sludge or wastewater .

Methodological Considerations

  • Experimental Reproducibility : Deactivate glassware with 5% dimethyldichlorosilane to prevent analyte adsorption .
  • Data Interpretation : Use multivariate analysis (e.g., PCA) to differentiate batch-to-batch variability in spectroscopic data .

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